Lecithin

Catalog No.
S1542831
CAS No.
17708-90-6
M.F
C42H80NO8P
M. Wt
758.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lecithin

CAS Number

17708-90-6

Product Name

Lecithin

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H80NO8P

Molecular Weight

758.1 g/mol

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1

InChI Key

JLPULHDHAOZNQI-ZTIMHPMXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Solubility

Insoluble in water
Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils.
Soluble in about 12 parts cold absolute alcohol

Synonyms

1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine, 1-palmitoyl-2-linoleoylphosphatidylcholine, 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine, palmitoyl-linoleoatephosphatidylcholine, PLPC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Here are some areas of scientific research where 16:0-18:2 PC is being investigated:

  • Membrane Structure and Function: Researchers are studying how 16:0-18:2 PC and other phospholipids interact with each other and with other molecules to form cell membranes. This research is helping us to understand how cell membranes function and how they are involved in various cellular processes ).
  • Signal transduction: Cell membranes are involved in signal transduction, the process by which cells communicate with each other. Researchers are investigating the role of 16:0-18:2 PC and other phospholipids in signal transduction pathways ).
  • Human health and disease: Some studies have suggested that the levels of different phospholipids in cell membranes may be associated with certain human diseases. Researchers are investigating the potential role of 16:0-18:2 PC in diseases such as atherosclerosis and Alzheimer's disease ) ).

Lecithin is a complex mixture of phospholipids, primarily composed of glycerophospholipids, which are crucial for various biological functions. It is characterized by its amphiphilic nature, meaning it possesses both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. This unique structure enables lecithin to act as an effective emulsifier, facilitating the mixing of water and oil in various applications. Common sources of lecithin include egg yolk, soybeans, sunflower seeds, and marine organisms. The major components of lecithin typically include phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and phosphatidylserine .

That enhance its functionality:

  • Hydrolysis: Lecithin can be hydrolyzed by enzymes such as phospholipase A2, resulting in lysophospholipids. This reaction removes one fatty acid from the glycerol backbone, altering its emulsifying properties .
  • Acetylation: This involves the reaction of acetic anhydride with lecithin to modify its chemical structure for various applications .
  • Oxidation: Lecithins may undergo autoxidation, which can affect their stability and functional properties in food products .

Lecithin plays several vital roles in biological systems:

  • Cell Membrane Structure: As a key component of cell membranes, lecithin contributes to membrane fluidity and integrity.
  • Metabolism: Lecithin is involved in lipid metabolism and the transport of fats within the body.
  • Neurotransmission: Phosphatidylcholine, a major component of lecithin, is crucial for synthesizing acetylcholine, a neurotransmitter involved in memory and muscle control .

Lecithin can be synthesized through several methods:

  • Extraction from Natural Sources: Common methods include solvent extraction (using hexane or ethanol) or mechanical extraction from sources like soybeans or egg yolk .
  • Enzymatic Modification: Enzymatic processes can alter lecithin's properties to enhance its functionality in food and pharmaceutical applications .
  • Chemical Synthesis: Laboratory synthesis may involve combining phosphoric acid with choline and fatty acids under controlled conditions to produce specific types of lecithin .

Lecithin has a wide range of applications across various industries:

  • Food Industry: Used as an emulsifier in products like chocolate, margarine, and baked goods.
  • Pharmaceuticals: Acts as a stabilizer in drug formulations and as a delivery system for lipophilic drugs.
  • Cosmetics: Employed in creams and lotions for its moisturizing properties.
  • Industrial Uses: Functions as a lubricant in plastics manufacturing and as an anti-gumming agent in fuels .

Research on lecithin interactions has highlighted its compatibility with other substances:

  • With Other Emulsifiers: Lecithin can enhance the stability of emulsions when combined with other emulsifying agents.
  • Nutrient Absorption: Studies show that lecithin may improve the bioavailability of certain nutrients by aiding their solubilization in the digestive tract .

Several compounds share similarities with lecithin, but each has unique characteristics:

CompoundCompositionUnique Features
PhosphatidylcholineGlycerol + 2 Fatty Acids + PhosphateMajor component of lecithin; crucial for neurotransmission
PhosphatidylethanolamineGlycerol + 2 Fatty Acids + PhosphateImportant for cell membrane integrity
SphingomyelinSphingosine + Fatty Acid + PhosphateKey component of myelin sheath in nerve cells
CardiolipinGlycerol + 4 Fatty Acids + PhosphateFound in mitochondrial membranes; involved in energy metabolism

Lecithin's uniqueness lies in its broad applicability across food, pharmaceuticals, and industrial sectors due to its emulsifying properties and biological significance. Its ability to form various structures such as micelles and liposomes further enhances its versatility compared to other similar compounds .

Physical Description

Dry Powder, Liquid; Water or Solvent Wet Solid; Liquid
Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline]
Solid

Color/Form

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air
Light-brown to brown, viscous semiliquid
Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

XLogP3

12.9

Hydrogen Bond Acceptor Count

8

Exact Mass

757.56215551 g/mol

Monoisotopic Mass

757.56215551 g/mol

Heavy Atom Count

52

Taste

Bland

Density

1.0305 at 24 °C/4 °C

Odor

Odorless or slight nutlike odor; faint fatty odor

Appearance

Assay:≥95%A solution in chloroform

Melting Point

236-237 °C

UNII

6UCA7I41S8

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2097 of 2100 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Lecithins are a white to yellow to brown waxy mass or thick fluid. It occurs naturally in all living plants and organisms. They are a major component of nervous tissue and brain substance. Synthetic lecithins are made from soybean oils, corn, egg yolk and other animal sources. USE: Lecithins are important commercial chemicals that are used as a food additive, in personal care products, pharmaceuticals, the petroleum and other industries, treating leather, paints, inks and animal feeds and care products. EXPOSURE: Workers that use lecithins or products containing lecithins may have direct skin contact. The general population may be exposed by eating foods and using consumer products containing lecithins. Data on the fate of lecithins released to the environment were not available. RISK: Use of lecithins as a food additive is generally recognized as safe by the U.S. Food and Drug Administration. Lecithins are not considered skin irritants and generally do not cause allergic skin reactions in human studies. There is a small chance that individuals with soy allergies may develop allergic reactions to lecithins derived from soybean oils. No toxic effects were observed in volunteers ingesting high levels of lecithins over several months. No toxic effects observed in laboratory animals fed a diet containing very high levels of lecithins over their lifetime. Lung irritation was observed in laboratory animals that breathed lecithin mists for a short period. Tumors were not induced in laboratory rats fed very high levels of lecithins over their lifetime. An older study reports that increased brain tumors were observed in laboratory mice fed high levels of lecithins over two generations. Data on the potential for lecithins to cause infertility, abortion, or birth defects are not available. The potential for lecithins to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Surface-Active Agents
/EXPL THER/ Endosulfan is an organochlorine pesticide commonly found in aquatic environments that has been found to reduce thermal tolerance of fish. Lipotropes such as the food additive, Lecithin has been shown to improve thermal tolerance in fish species. This study was conducted to evaluate the role of lipotropes (lecithin) for enhancing the thermal tolerance of Chanos chanos reared under sublethal low dose endosulfan-induced stress. Two hundred and twenty-five fish were distributed randomly into five treatments, each with three replicates. Four isocaloric and isonitrogenous diets were prepared with graded levels of lecithin: normal water and fed with control diet (En0/L0), endosulfan-treated water and fed with control diet (En/L0), endosulfan-treated water and fed with 1% (En/L1%), 1.5% (En/L 1.5%) and 2% (En/L 2%) lecithin supplemented feed. The endosulfan in treated water was maintained at the level of 1/40th of LC50 (0.52ppb). At the end of the five weeks, critical temperature maxima (CTmax), lethal temperature maxima (LTmax), critical temperature minima (CTmin) and lethal temperature minima (LTmin) were Determined. There was a significant (P<0.01) effect of dietary lecithin on temperature tolerance (CTmax, LTmax, CTmin and LTmin) of the groups fed with 1, 1.5 and 2% lecithin-supplemented diet compared to control and endosulfan-exposed groups. Positive correlations were observed between CT max and LTmax (R(2)=0.934) as well as between CTmin and LTmin (R(2)=0.9313). At the end of the thermal tolerance study, endosulfan-induced changes in cellular stress enzymes (Catalase, SOD and GST in liver and gill and neurotansmitter enzyme, brain AChE) were significantly (p<0.01) improved by dietary lecithin. We herein report the role of lecithin in enhancing the thermal tolerance and protection against cellular stress in fish exposed to an organochlorine pesticide.
/EXPL THER/ Suitability of liquid lecithin (i.e., solution of lecithin in soy bean oil with ~60% w/w of phospholipids) for formation of gels, upon addition of water solution of poloxamer 407, was investigated, and formulated systems were evaluated as carriers for percutaneous delivery of ibuprofen. Formulation study of pseudo-ternary system liquid lecithin/poloxamer 407/water at constant liquid lecithin/poloxamer 407 mass ratio (2.0) revealed that minimum concentrations of liquid lecithin and poloxamer 407 required for formation of gel like systems were 15.75% w/w and 13.13% w/w, respectively, while the maximum content of water was 60.62% w/w. The systems comprising water concentrations in a range from 55 to 60.62% w/w were soft semisolids suitable for topical application, and they were selected for physicochemical and biopharmaceutical evaluation. Analysis of conductivity results and light microscopy examination revealed that investigated systems were water dilutable dispersions of spherical oligolamellar associates of phospholipids and triglyceride molecules in the copolymer water solution. Rheological behavior evaluation results indicated that the investigated gels were thermosensitive shear thinning systems. Ibuprofen (5% w/w) was incorporated by dispersing into the previously prepared carriers. Drug-loaded systems were physically stable at storage temperature from 5 +/- 3 °C to 40 +/- 2 °C, for 30 days. In vitro ibuprofen release was in accordance with the Higuchi model (rH>0.95) and sustained for 12 hr. The obtained results implicated that formulated LLPBGs, optimized regarding drug release and organoleptic properties, represent promising carriers for sustained percutaneous drug delivery of poorly soluble drugs.
/EXPL THER/ Some dietary factors could inhibit lead toxicity. The aim of this study was to evaluate the effect of dietary compounds rich in unsaturated fatty acids (FA) on blood lead level, lipid metabolism, and vascular reactivity in rats. Serum metallothionein and organs' lead level were evaluated with the aim of assessing the possible mechanism of unsaturated FA impact on blood lead level. For three months, male Wistar rats that were receiving drinking water with (100 ppm Pb) or without lead acetate were supplemented per os daily with virgin olive oil or linseed oil (0.2 mL/kg b.w.) or egg derived lecithin fraction: "super lecithin" (50 g/kg b.w.). Mesenteric artery was stimulated ex vivo by norepinephrine (NE) administered at six different doses. Lecithin supplementation slightly reduced pressor responses of artery to NE. Lead administered to rats attenuated the beneficial effect of unsaturated FA on lipid metabolism and vascular reactivity to adrenergic stimulation. On the other hand, the super lecithin and linseed oil that were characterized by low omega-6 to omega-3 ratio (about 1) reduced the blood lead concentration. This effect was observed in lead poisoned rats (p < 0.0001) and also in rats nonpoisoned with lead (p < 0.05).
For more Therapeutic Uses (Complete) data for LECITHINS (9 total), please visit the HSDB record page.

Other CAS

8002-43-5

Wikipedia

Palmitoyl-Linoleoyl Phosphatidylcholine
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Agrochemicals -> Pesticides
Fragrance Ingredients
ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Antistatic; Emollient; Emulsifying

Methods of Manufacturing

RESIDUE OBTAINED FROM THE MFR OF SOYBEAN OIL THROUGH SOLVENT EXTRACTION

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Not Known or Reasonably Ascertainable
Lecithins: ACTIVE
The lecithins are mixtures of diglycerides of fatty acids linked to the choline ester of phosphoric acid. The lecithins are classed as phosphoglycerides or phosphatides (phospholipids).
The plural term lecithins refers to emulsifying agents, such as soybean preparations (soy lecithin contains 18-20% phosphatidylcholine).
Commercial grades of natural lecithin are reported to contain a potent vasodepressor substance.
Commercial lecithin is a mixture of acetone-insoluble phosphatides. FCC /Food Chemicals Codex/ specifies not less than 50% acetone-insoluble matter (phosphatides).
For more General Manufacturing Information (Complete) data for LECITHINS (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

A rapid, sensitive and selective method by reversed-phase liquid chromatography (LC) with electrospray ionization (ESI) mass spectrometry (MS) was employed for the determination of lecithin in a cosmetic raw material for quality control of the product formulation. The mixture of the phosphatidylcholine, phosphatidyl-ethanolamine, and phosphatidylinositol in lecithin was separated using aqueous methanol-acetonitrile solvent with a reversed-phase LC column, and detected as forms of pseudomolecular ions. Using this LC-MS technique, simultaneous separation and detection of phospholipid classes and molecular species within each class were achieved for the first time. Additionally informative fragmentation patterns were obtained by employing LC/ESI-MS/MS in both positive and negative ionization modes to identify these fatty acid chains and polar head groups in each molecular species of the phospholipids.
Lecithin can be determined by using phospholipase D, which catalyzes its hydrolytic cleavage to form choline. The choline generated is subsequently measured as Reinecke salt. The method of choice, however, involves the use of phospholipase C from Bacillus cereus and of alkaline phosphatase to hydrolyze lecithin ... followed by heat inactivation of alkaline phosphatase and determination of choline.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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